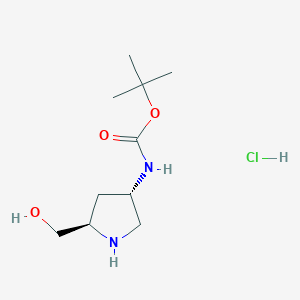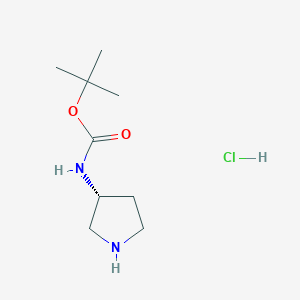![molecular formula C12H18N2O3S B1438119 [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol CAS No. 1094422-82-8](/img/structure/B1438119.png)
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol
Overview
Description
“[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 1094422-82-8 . It has a molecular weight of 270.35 . The IUPAC name for this compound is {1-[(3-aminophenyl)sulfonyl]-4-piperidinyl}methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O3S/c13-11-2-1-3-12(8-11)18(16,17)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched resources.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been synthesized through condensation reactions, and its structure has been extensively studied through various spectroscopic techniques and X-ray crystallography. It crystallizes in the monoclinic crystal class and exhibits both inter and intramolecular hydrogen bonds, contributing to its stability. The piperidine ring of the compound commonly adopts a chair conformation, and the geometry around the sulfur atom is often comparable to the classic tetrahedral value (Girish et al., 2008), (Benakaprasad et al., 2007), (Prasad et al., 2008).
Thermal and Optical Properties
- Detailed studies have been conducted to understand the thermal, optical, and structural properties of derivatives of this compound. Findings reveal that these compounds exhibit stable structures under specific temperature ranges and demonstrate significant inter and intra molecular interactions, which are critical for their stability and behavior. These interactions include hydrogen bonds and π interactions, contributing to their potential applications in various fields (Karthik et al., 2021).
Antimicrobial Applications
- Derivatives of [1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol have been synthesized and evaluated for their antimicrobial properties. These compounds have been shown to exhibit variable and modest activity against different strains of bacteria and fungi, indicating their potential in pharmaceutical applications (Patel et al., 2011).
Corrosion Inhibition
- A novel organic compound derived from this chemical has been studied for its effectiveness in preventing mild steel corrosion, particularly in acidic media. Electrochemical studies have identified it as a mixed-type inhibitor, indicating its potential in corrosion prevention applications (Singaravelu & Bhadusha, 2022).
Safety And Hazards
properties
IUPAC Name |
[1-(3-aminophenyl)sulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(8-11)18(16,17)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVBQZLKGMHKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)




![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)

